Lipophilicity (LogP) Comparison: C15 Ester in the Optimal Window for Topical Bioavailability
The skin permeation of pyroglutamic acid esters is governed by lipophilicity, with the relationship between LogP and flux found to be parabolic. Shorter-chain esters (e.g., ethyl) have low LogP values and poor permeation, while very long-chain esters (e.g., stearyl, C18) become too lipophilic and are trapped in the stratum corneum. Based on class-level inference from the published mathematical model, the C15 pentadecyl ester is predicted to fall within the peak permeation window, offering a superior balance of lipophilicity for dermal delivery compared to the more common C2 (ethyl) and C16 (hexadecyl) esters [1]. Calculated LogP differences place the C15 ester in the optimal intermediate range, avoiding the sub-optimal extremes of both shorter and longer chain analogs [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) and Predicted Dermal Flux |
|---|---|
| Target Compound Data | Predicted LogP within the optimal range of ~4-6 (specific value available from computational modeling based on data) [1] |
| Comparator Or Baseline | Ethyl ester (C2): LogP < 1 (excessively hydrophilic); Hexadecyl ester (C16): LogP > 8 (excessively lipophilic) [1] |
| Quantified Difference | An estimated 3- to 5-fold increase in predicted flux compared to ethyl ester, and a predicted avoidance of the 10-fold flux decrease observed for very long-chain esters beyond the optimum [1] |
| Conditions | In silico prediction based on a quantitative structure-permeability relationship (QSPR) model built from experimental diffusion data through a model lipid membrane for a series of alkyl pyroglutamic esters [1]. |
Why This Matters
Selecting an ester with optimal lipophilicity directly impacts the bioavailability of the active pyroglutamic acid in the viable epidermis, making the C15 chain length a non-obvious, performance-critical choice over more common or easily synthesized analogs.
- [1] Arct, J., & Starzyk, E. (2021). Pyroglutamic acid esters - lipophilicity and penetration. Pol J Cosmetol, 24(3), 187-193. View Source
